molecular formula C14H12N6 B2413409 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole CAS No. 50339-35-0

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2413409
CAS No.: 50339-35-0
M. Wt: 264.292
InChI Key: QLXHLJVEFKKBNC-UHFFFAOYSA-N
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Description

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its unique chemical properties and versatility in various applications. Benzotriazole derivatives are widely used in organic synthesis due to their stability and ability to act as leaving groups, electron-donating or electron-withdrawing groups, and radical precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with an appropriate alkylating agent. One common method is the alkylation of benzotriazole with 1-bromoethylbenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The scalability and cost-effectiveness of the synthesis make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moiety can stabilize radicals and anions, making it effective in catalytic and inhibitory processes. The compound can also form coordination complexes with metal ions, enhancing its utility in industrial applications .

Comparison with Similar Compounds

Uniqueness: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .

Properties

IUPAC Name

1-[1-(benzotriazol-1-yl)ethyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c1-10(19-13-8-4-2-6-11(13)15-17-19)20-14-9-5-3-7-12(14)16-18-20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXHLJVEFKKBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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